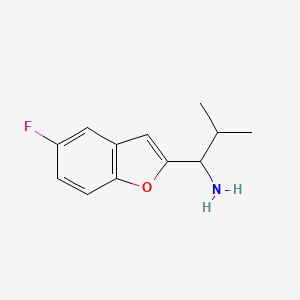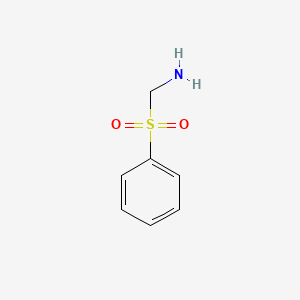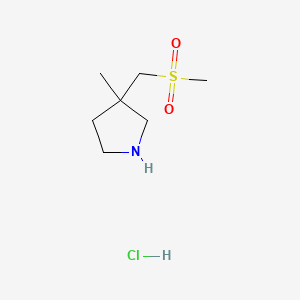
3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical chemistry. This compound is characterized by the presence of a methanesulfonylmethyl group and a methyl group attached to the pyrrolidine ring, along with a hydrochloride salt form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride typically involves the reaction of 3-methylpyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding simpler pyrrolidine derivatives.
Substitution: The methanesulfonylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Simplified pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is useful in drug development and biochemical research.
類似化合物との比較
Similar Compounds
3-Methylpyrrolidine: Lacks the methanesulfonylmethyl group, making it less reactive.
Methanesulfonyl chloride: Used as a reagent in the synthesis of sulfonyl derivatives.
N-Methylpyrrolidine: Similar structure but different functional groups.
Uniqueness
3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride is unique due to the presence of both the methanesulfonylmethyl and methyl groups on the pyrrolidine ring
特性
分子式 |
C7H16ClNO2S |
|---|---|
分子量 |
213.73 g/mol |
IUPAC名 |
3-methyl-3-(methylsulfonylmethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-7(3-4-8-5-7)6-11(2,9)10;/h8H,3-6H2,1-2H3;1H |
InChIキー |
IOLAPZXGAICZJI-UHFFFAOYSA-N |
正規SMILES |
CC1(CCNC1)CS(=O)(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B15303751.png)
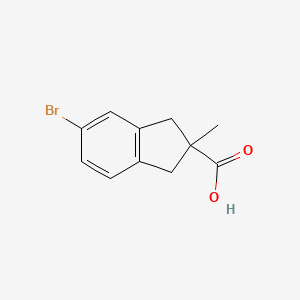
![Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B15303755.png)
![[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride](/img/structure/B15303760.png)

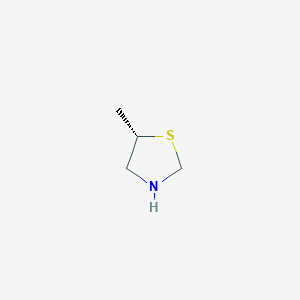
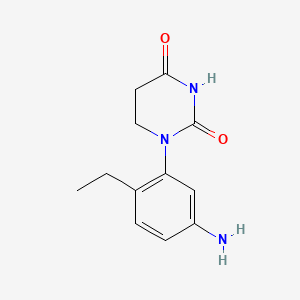
![tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15303787.png)
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2,3,4-trimethoxyphenyl)acetic acid](/img/structure/B15303788.png)
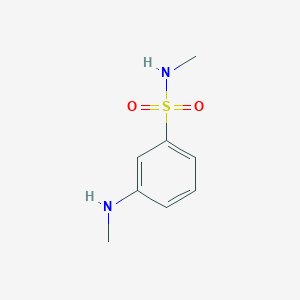
![methyl (1R,3r,5S)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15303810.png)
